molecular formula C7H15NO B2955532 2,2,6-Trimethylmorpholine CAS No. 113889-14-8

2,2,6-Trimethylmorpholine

Cat. No.: B2955532
CAS No.: 113889-14-8
M. Wt: 129.203
InChI Key: OQUWOWHKASMPNF-UHFFFAOYSA-N
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Description

2,2,6-Trimethylmorpholine is a heterocyclic organic compound with the molecular formula C₇H₁₅NO. It is a derivative of morpholine, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the morpholine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethylmorpholine can be synthesized through several methods. One common synthetic route involves the cyclization of diisopropanolamine in the presence of sulfuric acid. This method yields a high proportion of the desired compound. Another approach involves the reaction of 2,2,6-trimethyl-1,2-dihydroxypropane with ammonia under specific conditions to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts and specific temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2,2,6-Trimethylmorpholine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,6-trimethylmorpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Similar in structure but lacks one methyl group.

    2,2,5-Trimethylmorpholine: Differs in the position of the methyl groups.

    2,2,6-Trimethyl-4-morpholine: Another derivative with a different substitution pattern.

Uniqueness

2,2,6-Trimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other morpholine derivatives may not be as effective .

Properties

IUPAC Name

2,2,6-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUWOWHKASMPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113889-14-8
Record name 2,2,6-trimethylmorpholine
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